3-Iodo-L-thyronine

Descripción

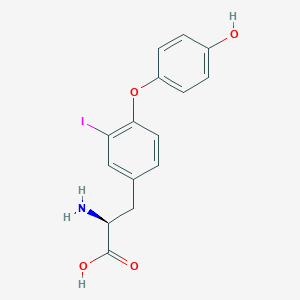

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQVOFSDWXYIRP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316158 | |

| Record name | 3-Iodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10468-90-3 | |

| Record name | 3-Iodo-L-thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10468-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxyphenyl)-3-iodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodo-L-thyronine discovery and history

An In-depth Technical Guide on the Discovery and History of 3-Iodo-L-thyronine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of this compound, commonly known as triiodothyronine or T3, marked a pivotal moment in our understanding of thyroid physiology and endocrinology. Initially overshadowed by its precursor, thyroxine (T4), T3 was eventually recognized as the biologically active form of thyroid hormone, profoundly influencing metabolism, growth, and development. This guide provides a comprehensive overview of the discovery and history of T3, with a focus on the key experiments, methodologies, and quantitative data that solidified its importance in the scientific and medical communities.

The Pre-Discovery Era: A Focus on Thyroxine (T4)

Following the isolation of thyroxine (T4) in 1914 by Edward Calvin Kendall and the determination of its structure by Charles Harington in 1926, it was widely believed to be the sole active thyroid hormone. However, a series of observations, including the delayed onset of action of T4 and its limited effects in vitro, led some researchers to question this dogma and hypothesize the existence of a more potent, peripherally-generated active form.

The Landmark Discovery of this compound (T3)

The early 1950s witnessed the groundbreaking discovery of T3 by two independent research groups, a testament to the burgeoning field of biochemistry and the application of novel analytical techniques.

The Pioneers: Rosalind Pitt-Rivers and Jack Gross

At the National Institute for Medical Research in London, biochemist Rosalind Pitt-Rivers and Canadian endocrinologist Jack Gross embarked on a series of experiments to identify unknown iodine-containing compounds in the plasma. Their collaboration, though brief, was intensely productive and ultimately led to the seminal discovery of T3.

The Key Experiment: Two-Dimensional Paper Chromatography

A crucial technique employed by Gross and Pitt-Rivers was two-dimensional paper chromatography, a method that allowed for the separation of complex mixtures of similar compounds. By using radioactive iodine (¹³¹I) as a tracer, they were able to visualize and identify minute quantities of iodinated compounds in plasma extracts.

Experimental Protocol: Two-Dimensional Paper Chromatography (Reconstructed)

1. Sample Preparation:

-

Plasma samples were obtained from patients treated with radioactive iodine (¹³¹I).

-

Proteins were precipitated, and the supernatant containing iodinated amino acids was extracted, likely using an organic solvent like n-butanol.

2. Chromatographic Separation:

-

Stationary Phase: Whatman No. 1 filter paper was commonly used.

-

Mobile Phase (Solvent Systems): A two-dimensional separation was performed.

-

First Dimension: An alkaline solvent system, such as collidine-ammonia or butanol-dioxane-ammonia, was likely used.

-

Second Dimension: After drying the paper, it was rotated 90 degrees and run in an acidic solvent system, such as butanol-acetic acid-water.

-

-

Development: The chromatogram was developed in a sealed tank to ensure solvent saturation of the atmosphere.

3. Visualization:

-

The dried chromatogram was placed on X-ray film (autoradiography) to detect the radioactive spots corresponding to ¹³¹I-labeled compounds.

-

The positions of the unknown spots were compared to those of known standards, including synthetic T4 and, eventually, synthetic T3.

This meticulous technique revealed a previously unidentified radioactive spot, which they termed "Unknown 1," that was consistently present in the plasma of euthyroid and hyperthyroid individuals. In their landmark 1952 paper published in The Lancet, Gross and Pitt-Rivers identified this compound as 3:5:3'-L-triiodothyronine.

Concurrent Discovery by Jean Roche's Group

Simultaneously, a research group in Paris led by Jean Roche independently identified T3 in thyroid gland hydrolysates, providing further evidence for its existence and synthesis within the thyroid.

Establishing the Biological Significance of T3

The mere identification of a new compound was not sufficient; its biological activity had to be determined. Gross and Pitt-Rivers, in a subsequent 1953 publication in the Biochemical Journal, detailed their investigations into the physiological effects of T3.

The Goiter Prevention Assay

A key in vivo experiment used to assess the potency of thyroid hormones was the goiter prevention assay in rats. This assay measures the ability of a substance to suppress the enlargement of the thyroid gland (goiter) induced by an antithyroid drug.

Experimental Protocol: Goiter Prevention Assay (Reconstructed)

1. Animal Model:

-

Young male rats were used.

-

The rats were fed a low-iodine diet to enhance their sensitivity to goitrogens.

2. Goiter Induction:

-

A goitrogen, such as thiouracil or propylthiouracil (B1679721) (PTU), was administered in the drinking water or feed. This blocks the synthesis of thyroid hormones, leading to increased secretion of Thyroid-Stimulating Hormone (TSH) from the pituitary gland, which in turn causes thyroid enlargement.

3. Treatment:

-

Different groups of rats received daily injections of either a control solution, L-thyroxine (T4), or the newly discovered L-triiodothyronine (T3) at various doses.

4. Endpoint Measurement:

-

After a set period (e.g., 10-14 days), the rats were euthanized, and their thyroid glands were dissected and weighed.

-

The degree of goiter suppression was determined by comparing the thyroid weights of the hormone-treated groups to the control group that only received the goitrogen.

The results of these assays were striking. Gross and Pitt-Rivers found that T3 was significantly more potent than T4 in suppressing goiter formation.

Quantitative Comparison of T3 and T4 Potency

The goiter prevention assay and subsequent studies provided the first quantitative data on the relative biological potency of T3 and T4.

| Parameter | L-Thyroxine (T4) | L-Triiodothyronine (T3) | Reference(s) |

| Relative Potency (Goiter Prevention) | 1 | ~3-5 times more potent | |

| Half-life in Rats | ~12-24 hours | ~6 hours | |

| Half-life in Humans | ~5-7 days | ~1 day |

Mechanism of Action: From Circulation to Gene Regulation

Subsequent research elucidated the intricate pathway through which T3 exerts its effects, from its transport in the bloodstream to its interaction with nuclear receptors.

Transport and Peripheral Conversion

Both T3 and T4 are transported in the blood bound to plasma proteins, primarily thyroxine-binding globulin (TBG). However, the majority of circulating T3 (around 80%) is not secreted directly from the thyroid gland but is instead produced in peripheral tissues through the enzymatic removal of an iodine atom from T4. This conversion is catalyzed by a family of enzymes called iodothyronine deiodinases.

Iodothyronine Deiodinases

There are three main types of deiodinases (D1, D2, and D3), which are selenoenzymes that play a crucial role in regulating the local and systemic availability of active thyroid hormone.

-

Type 1 Deiodinase (D1): Found primarily in the liver, kidneys, and thyroid, D1 is responsible for the majority of circulating T3 production. It can deiodinate both the outer and inner rings of iodothyronines.

-

Type 2 Deiodinase (D2): Located in tissues such as the brain, pituitary, and brown adipose tissue, D2 is crucial for providing a local supply of T3. It exclusively catalyzes outer ring deiodination.

-

Type 3 Deiodinase (D3): This enzyme inactivates thyroid hormones by removing an iodine atom from the inner ring, converting T4 to reverse T3 (rT3) and T3 to T2.

Kinetic Properties of Type 1 Deiodinase (D1)

| Substrate | Km (µM) | Vmax (pmol/mg protein/min) |

| rT3 | ~0.5 | ~150 |

| T4 | ~2.5 | ~20 |

| T3 | ~2.5 | ~25 |

Note: Kinetic parameters can vary depending on the experimental conditions.

Thyroid Hormone Receptors

The ultimate action of T3 is mediated by its binding to nuclear thyroid hormone receptors (TRs), which are members of the steroid/thyroid hormone receptor superfamily of transcription factors.

Binding Affinity of T3 and T4 to Thyroid Hormone Receptors

| Ligand | Dissociation Constant (Kd) | Relative Affinity | Reference(s) |

| L-Triiodothyronine (T3) | ~0.1 - 1 nM | 10-15 times higher than T4 | |

| L-Thyroxine (T4) | ~1 - 10 nM | 1 |

The significantly higher binding affinity of T3 for its receptors explains its greater biological potency compared to T4.

Experimental Protocol: Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of ligands to their receptors.

1. Receptor Preparation:

-

Nuclear extracts containing thyroid hormone receptors are prepared from target tissues (e.g., liver, pituitary) or from cells engineered to express specific TR isoforms.

2. Assay Components:

-

Radioligand: A radioactive form of T3 (e.g., [¹²⁵I]T3) is used.

-

Unlabeled Ligand (Competitor): Non-radioactive T3 and T4 are used at increasing concentrations.

-

Assay Buffer: A buffer solution that maintains the stability and binding activity of the receptors.

3. Incubation:

-

The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.

4. Separation of Bound and Free Radioligand:

-

The mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.

5. Quantification:

-

The radioactivity retained on the filters is measured using a gamma counter.

6. Data Analysis:

-

The amount of radioligand bound decreases as the concentration of the unlabeled competitor increases. This data is used to calculate the IC50 (the concentration of competitor that inhibits 50% of radioligand binding), from which the dissociation constant (Kd) can be derived.

Signaling Pathway

The binding of T3 to its nuclear receptor initiates a cascade of events that ultimately alters gene expression.

Caption: Cellular mechanism of thyroid hormone action.

Conclusion

The discovery of this compound was a paradigm shift in thyroid biology. The pioneering work of Rosalind Pitt-Rivers, Jack Gross, and their contemporaries, utilizing innovative techniques like paper chromatography and radioisotope tracing, unveiled the true nature of thyroid hormone action. Their findings established T3 as the primary biologically active hormone and laid the foundation for our current understanding of thyroid hormone metabolism, transport, and signaling. This in-depth historical and technical overview serves as a valuable resource for researchers and professionals in the field, highlighting the elegant experiments and quantitative data that continue to underpin our knowledge of this vital endocrine system.

The Biological Functions of 3-Iodo-L-thyronine: A Technical Guide for Researchers

Abstract

3-Iodo-L-thyronine (T1AM) is an endogenous biogenic amine derived from thyroid hormone metabolism that has emerged as a critical signaling molecule with diverse physiological roles. Unlike its thyroid hormone precursors, T1AM does not interact with nuclear thyroid hormone receptors but instead primarily exerts its effects through the G-protein coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of the core biological functions of T1AM, focusing on its molecular mechanisms, physiological effects, and its potential as a therapeutic agent. We present a detailed summary of quantitative data, in-depth experimental protocols for key assays, and visual representations of its signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

Introduction

This compound (T1AM) is a naturally occurring derivative of thyroid hormone, produced through decarboxylation and deiodination.[1] While structurally related to thyroxine (T4) and triiodothyronine (T3), T1AM exhibits a distinct pharmacological profile, often eliciting effects that are opposite to those of classical thyroid hormones.[2] Its discovery has opened up a new dimension in thyroid hormone signaling, revealing a rapid, non-genomic pathway that modulates a wide array of physiological processes. The primary molecular target of T1AM is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that, upon activation, initiates a cascade of intracellular signaling events.[3][4] This guide will delve into the multifaceted biological functions of T1AM, with a focus on its neurological, metabolic, and cardiovascular effects.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding and Activity of this compound

| Receptor/Transporter | Species | Assay Type | Value | Unit | Reference(s) |

| TAAR1 | Rat | EC50 (cAMP production) | 14 | nM | [5] |

| TAAR1 | Mouse | EC50 (cAMP production) | 112 | nM | [5] |

| TAAR1 | Human | EC50 | 742.6 | nM | [6] |

| α2A-Adrenergic Receptor | - | - | Lower affinity than TAAR1 | - | [5] |

| Dopamine Transporter (DAT) | Wild-Type Mouse | IC50 ([3H]dopamine uptake) | 1.4 ± 0.5 | µM | [7] |

| Serotonin Transporter (SERT) | Wild-Type Mouse | IC50 ([3H]serotonin uptake) | 4.5 ± 0.6 | µM | [7] |

Table 2: In Vivo Effects of this compound in Mice

| Effect | Administration Route | Dose | Species | Key Findings | Reference(s) |

| Body Temperature | i.p. | 25 mg/kg | C57Bl6/J Mouse | ~10°C decrease in core body temperature. | [2][3] |

| Body Temperature | i.p. | 50 mg/kg | C57Bl6/J Mouse | Profound and long-lasting hypothermia. | [2] |

| Learning and Memory | i.c.v. | 0.13, 0.4, 1.32, 4 µg/kg | CD1 Mouse | Dose-dependent improvement in passive avoidance test. | [8][9] |

| Pain Threshold | i.c.v. | 0.13, 0.4, 1.32, 4 µg/kg | CD1 Mouse | Dose-dependent decrease in licking latency on a hot plate. | [8] |

| Blood Glucose | i.p. | 25 mg/kg | C57Bl6/J Mouse | Reversibly depressed metabolic rate by ~50%. | [2] |

| Blood Glucose | i.p. | - | C57Bl6/J Mouse | Dose-dependently elevated blood sugar, reaching a maximum of ~320 mg/dL. | [2] |

| Circulating Glucagon | i.p. | - | C57Bl6/J Mouse | Dose-dependent increase, nearly twice the vehicle controls. | [2] |

| Insulin (B600854) Release (in vivo) | i.p. | 50 mg/kg | C57Bl6/J Mouse | Blocked glucose-stimulated insulin release. | [2] |

Table 3: Cardiac Effects of this compound

| Effect | Model | Concentration | Key Findings | Reference(s) |

| Cardiac Output | Isolated working rat heart | 19 µM | 27 ± 5% decrease | [10] |

| Cardiac Output | Isolated working rat heart | 25 µM | 51 ± 3% decrease | [10] |

| Cardiac Output | Isolated working rat heart | 38 µM | 65 ± 2% decrease | [10] |

| Heart Rate | Isolated working rat heart | IC50 = 37 µM | Negative chronotropic effect | [11] |

Core Signaling Pathways

T1AM primarily signals through the Gs-coupled receptor TAAR1, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This initiates a signaling cascade involving Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[7] Additionally, TAAR1 activation has been shown to stimulate the Extracellular signal-regulated kinase (ERK) pathway.[12]

In some contexts, T1AM's effects are mediated by its metabolite, 3-iodothyroacetic acid (TA1). Furthermore, T1AM has been shown to modulate the expression of genes involved in metabolism, such as Sirtuin 6 (SIRT6) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8][13]

Figure 1: Simplified signaling pathway of this compound (T1AM) via TAAR1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to investigate the biological functions of T1AM.

Passive Avoidance Test for Learning and Memory in Mice

The passive avoidance test is a fear-motivated assay used to assess learning and memory.[3][14]

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric foot shock.

-

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Training (Day 1):

-

Place the mouse in the light compartment.

-

After a 60-second habituation period, open the guillotine door.

-

When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.2-0.5 mA for 2 seconds).

-

Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.

-

-

Testing (Day 2, typically 24 hours after training):

-

Place the mouse back into the light compartment.

-

Open the guillotine door and record the latency to enter the dark compartment (step-through latency). An increased latency to enter the dark compartment is indicative of memory retention of the aversive stimulus.

-

-

-

Data Analysis: Compare the step-through latency between T1AM-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Figure 2: Experimental workflow for the passive avoidance test.

Western Blot Analysis of pERK in Mouse Brain

This protocol details the detection of phosphorylated ERK (pERK), a key downstream target of T1AM signaling.[8]

-

Materials:

-

Mouse brain tissue

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Tissue Homogenization: Homogenize brain tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pERK 1:1000, anti-ERK 1:1000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the pERK signal to the total ERK signal.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of T1AM in biological matrices.[8][15]

-

Sample Preparation:

-

Tissue Homogenization: Homogenize tissue samples in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C6-T1AM).

-

Protein Precipitation/Extraction: Precipitate proteins (e.g., with acetonitrile) and/or perform liquid-liquid or solid-phase extraction to isolate T1AM.

-

Reconstitution: Evaporate the solvent and reconstitute the extract in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a modifier like formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for T1AM and its internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Construct a calibration curve using standards of known T1AM concentrations and quantify the T1AM in the samples by comparing the peak area ratio of the analyte to the internal standard.

Glucose-Stimulated Insulin Release Assay

This in vitro assay assesses the effect of T1AM on insulin secretion from pancreatic beta-cells or isolated islets.[2]

-

Materials:

-

Pancreatic beta-cell line (e.g., INS-1) or isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

-

T1AM stock solution

-

Insulin ELISA kit

-

-

Procedure:

-

Cell/Islet Culture: Culture cells or islets under standard conditions.

-

Pre-incubation: Pre-incubate the cells/islets in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation:

-

Incubate a set of cells/islets with low glucose KRB buffer (basal control).

-

Incubate another set with high glucose KRB buffer (stimulated control).

-

Incubate additional sets with high glucose KRB buffer containing different concentrations of T1AM.

-

-

Sample Collection: After a defined incubation period (e.g., 1 hour), collect the supernatant.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

-

-

Data Analysis: Compare the amount of insulin secreted in the presence of T1AM to the basal and stimulated controls.

Conclusion

This compound is a pleiotropic signaling molecule with significant effects on the nervous, metabolic, and cardiovascular systems. Its primary mechanism of action through the TAAR1 receptor distinguishes it from classical thyroid hormones and presents a unique avenue for therapeutic intervention. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the physiological and pathophysiological roles of T1AM and to explore its potential in drug development for a range of disorders, including metabolic syndromes, neurological diseases, and cardiovascular conditions. Continued research into the intricate signaling networks and downstream effectors of T1AM will undoubtedly unveil new and exciting aspects of this fascinating endogenous molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Passive avoidance (step-down test) [protocols.io]

- 3. scantox.com [scantox.com]

- 4. researchgate.net [researchgate.net]

- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 8. Metabolic Reprogramming by 3-Iodothyronamine (T1AM): A New Perspective to Reverse Obesity through Co-Regulation of Sirtuin 4 and 6 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Triiodothyronine - Wikipedia [en.wikipedia.org]

- 11. Passive avoidance test [panlab.com]

- 12. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endogenous 3-Iodothyronamine (T1AM) and Synthetic Thyronamine-Like Analog SG-2 Act as Novel Pleiotropic Neuroprotective Agents through the Modulation of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drc.bmj.com [drc.bmj.com]

- 15. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

3-Iodo-L-thyronine mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 3-Iodothyronine and its Metabolites

This guide provides a comprehensive overview of the molecular mechanisms of action for key biologically active derivatives of thyroid hormones, focusing on 3-iodothyronamine (B1242423) (T1AM) and 3,5-diiodo-L-thyronine (T2). These endogenous metabolites of thyroid hormones are gaining attention for their distinct physiological effects, which are often mediated by pathways independent of the classical nuclear thyroid hormone receptors (TRs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into their signaling pathways, quantitative physiological effects, and the experimental methodologies used to elucidate their functions.

Section 1: 3-Iodothyronamine (T1AM)

3-Iodothyronamine (T1AM) is an endogenous amine that is hypothesized to be a derivative of thyroid hormone metabolism[1][2]. Unlike thyroid hormones T3 and T4, T1AM does not bind to nuclear thyroid hormone receptors but instead acts as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor[1].

Core Mechanism: TAAR1 Activation

The primary mechanism of action for T1AM is the activation of TAAR1[1][3]. T1AM is the most potent endogenous agonist for TAAR1 discovered to date[4]. This interaction initiates a cascade of intracellular signaling events, primarily involving the Gs protein and subsequent activation of adenylyl cyclase, leading to a significant increase in cyclic adenosine (B11128) monophosphate (cAMP) production[4][5][6]. TAAR1 is expressed in several brain regions, including those containing monoaminergic cells, and plays a regulatory role in neurotransmission[1].

Beyond TAAR1, T1AM has been found to interact with other receptors, including TAAR2, TAAR5, and alpha-2A adrenergic receptors, though with lower affinity[1][4]. It also exhibits biased agonism at the serotonin (B10506) 1b (5-HT1b) receptor, activating Gi/o signaling[6].

Signaling Pathways

The activation of TAAR1 by T1AM triggers multiple downstream pathways. The canonical pathway involves Gαs-protein activation, leading to increased cAMP levels[6]. This rise in cAMP can activate Protein Kinase A (PKA)[4]. In mouse dorsal striatum, T1AM-mediated signaling through TAAR1 leads to the phosphorylation of tyrosine hydroxylase (TH), an effect that appears to be mediated by both PKA and CaMKII signaling[4]. This suggests a complex interplay of signaling cascades following receptor activation.

Physiological Effects

Administration of T1AM results in distinct physiological responses, most notably a rapid decrease in body temperature and cardiac output[4][5].

-

Cardiovascular Effects: In isolated rat hearts, T1AM produces a dose-dependent negative inotropic (reduced force of contraction) and chronotropic (reduced heart rate) effect[3]. This leads to a significant decrease in cardiac output. These effects are distinct from the typical cardiac stimulation seen with thyroid hormones T3 and T4[7][8].

-

Metabolic and Neurological Effects: T1AM administration leads to hypothermia[4]. In the brain, it can increase the synthesis and release of dopamine in the striatum by promoting the phosphorylation of tyrosine hydroxylase[4]. At high doses, T1AM can induce hypolocomotion in rodents[4].

Quantitative Data for T1AM

| Parameter | Species/System | Value | Effect | Reference |

| TAAR1 Activation (EC50) | Rat TAAR1 (in vitro) | 14 nM | cAMP Production | [1] |

| Mouse TAAR1 (in vitro) | 112 nM | cAMP Production | [1] | |

| Cardiac Output | Isolated Rat Heart | 19 µM | 27 ± 5% decrease | [3] |

| Isolated Rat Heart | 25 µM | 51 ± 3% decrease | [3] | |

| Isolated Rat Heart | 38 µM | 65 ± 2% decrease | [3] | |

| Receptor Binding (Kd) | Rat Ventricular Tissue | 5 µM | Specific & Saturable Binding | [3] |

Section 2: 3,5-Diiodo-L-thyronine (T2)

3,5-diiodo-L-thyronine (T2) is another naturally occurring metabolite of thyroid hormones, likely formed from the deiodination of T3[9]. It has garnered significant interest for its ability to rapidly stimulate energy metabolism, primarily through actions on mitochondria, and often without the thyrotoxic side effects associated with T3[10][11].

Core Mechanism: Mitochondrial Activation

A primary target for T2 is the mitochondrion[10][12]. T2's effects are rapid, occurring within hours, and do not depend on protein synthesis, distinguishing them from the classic genomic actions of T3[10][13]. T2 directly stimulates the mitochondrial respiratory chain, leading to increased oxygen consumption[14][15]. Specifically, it targets both cytochrome c reducers and oxidizers, enhancing the overall rate of substrate oxidation[14]. This leads to an increase in the resting metabolic rate[10].

While many actions of T2 are independent of nuclear thyroid hormone receptors (THRs), some THR-mediated effects have also been described, particularly at higher doses[10][16].

Signaling Pathways and Cellular Effects

T2's mechanism involves direct modulation of mitochondrial components and related cellular processes.

-

Respiratory Chain & ATP Synthesis: T2 rapidly stimulates mitochondrial respiration (State 3 and State 4) and enhances the activity of key enzymes like cytochrome c oxidase (COX)[12][14]. It has also been shown to increase the activity of FoF1-ATP synthase[13].

-

Mitochondrial Uncoupling: T2 can increase mitochondrial proton leak, a process that uncouples respiration from ATP synthesis to generate heat, contributing to its thermogenic effect[9][13].

-

Fatty Acid Oxidation: T2 administration stimulates hepatic fatty acid oxidation, which helps prevent and reduce liver steatosis (fatty liver) and lowers serum triglyceride and cholesterol levels[9][10][13].

-

Calcium and ROS Homeostasis: T2 has been shown to rapidly increase mitochondrial Ca2+ uptake and can mitigate oxidative stress by reducing H2O2 production[13].

Physiological Effects

The primary physiological effects of T2 revolve around the stimulation of energy and lipid metabolism.

-

Metabolic Rate: Acute administration of T2 rapidly increases the resting metabolic rate (RMR) in rodents, an effect that occurs more quickly than that induced by T3[10][13].

-

Hypolipidemic Effects: T2 administration effectively reduces high serum levels of triglycerides and cholesterol and prevents the accumulation of fat in the liver in animal models of diet-induced obesity[10][13][15].

-

Insulin (B600854) Sensitivity: T2 has been shown to improve insulin sensitivity in rats fed a high-fat diet[10][15].

-

Hypothalamus-Pituitary-Thyroid (HPT) Axis: The effects of T2 on the HPT axis are dose-dependent. While some studies suggest T2 acts without suppressing the HPT axis, others show that higher doses can exert a negative feedback effect, reducing TSH, T4, and T3 levels, similar to T3[11][16][17].

Quantitative Data for T2

| Parameter | Species/System | Concentration/Dose | Effect | Reference |

| Oxygen Consumption | Perfused Hypothyroid Rat Liver | 1 pM | Rapid stimulation | [10][13] |

| Mitochondrial Respiration | Rat Liver Mitochondria (in vivo) | 150 µ g/100g BW | ~30% increase in State 3 & 4 respiration | [14] |

| Resting Metabolic Rate | Hypothyroid Rats | 25 µ g/100g BW | Increase within 6 hours | [10] |

| Glucose Uptake | Rat Cardiomyoblasts (H9c2) | 0.1 µM | 24% increase | [18] |

| Rat Cardiomyoblasts (H9c2) | 1.0 µM | 35% increase | [18] | |

| ATP Synthesis | Human Alveolar Cells (A549) | 10 µM | Rapid boost, peaking at 2 hours | [12] |

| Serum Concentration | Healthy Humans | 78 ± 9 pmol/L | Endogenous Level | [19][20] |

Section 3: Experimental Protocols

This section provides summarized methodologies for key experiments used to study the mechanisms of 3-Iodothyronine metabolites.

Protocol 1: TAAR1 Activation via cAMP Accumulation Assay

Objective: To quantify the ability of a ligand (e.g., T1AM) to activate the TAAR1 receptor by measuring the subsequent production of intracellular cAMP.

Methodology Summary:

-

Cell Culture: Use a cell line (e.g., HEK293) stably transfected to express the TAAR1 receptor of the desired species (e.g., rat, mouse, human)[1].

-

Cell Plating: Seed the cells into multi-well plates and allow them to adhere and grow to an appropriate confluency.

-

Ligand Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, treat the cells with varying concentrations of the test ligand (T1AM) for a defined period (e.g., 30-60 minutes) at 37°C[1].

-

Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular contents, including the accumulated cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine key parameters like EC50 (the concentration of ligand that provokes a response halfway between the baseline and maximum response).

Protocol 2: Measurement of Mitochondrial Respiration

Objective: To assess the effect of a compound (e.g., T2) on the oxygen consumption rate of isolated mitochondria.

Methodology Summary:

-

Mitochondrial Isolation: Isolate mitochondria from fresh animal tissue (e.g., rat liver) using differential centrifugation. The tissue is homogenized in an ice-cold isolation buffer, followed by a series of centrifugation steps to separate the mitochondrial fraction from other cellular components.

-

High-Resolution Respirometry: Use an oxygraph, such as the Oroboros Oxygraph-2k, to measure oxygen concentration in a sealed, temperature-controlled chamber[12].

-

Assay Protocol (Substrate-Uncoupler-Inhibitor Titration - SUIT):

-

Add isolated mitochondria to the chamber containing a respiration medium.

-

Sequentially add various substrates and inhibitors to probe different parts of the electron transport chain. For example, add substrates for Complex I (e.g., pyruvate, glutamate, malate) to measure LEAK respiration (State 4).

-

Add ADP to measure OXPHOS capacity (State 3), where oxygen consumption is coupled to ATP synthesis[14].

-

Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system (ETS).

-

Add inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to dissect the contribution of different complexes.

-

-

T2 Administration: The effect of T2 can be tested either by injecting it directly into the chamber (in vitro) or by using mitochondria isolated from animals previously treated with T2 (in vivo/ex vivo)[14].

-

Data Analysis: The respirometer software calculates the real-time rate of oxygen consumption. Compare the rates under different respiratory states between control and T2-treated mitochondria to identify the specific sites of action.

Protocol 3: Quantification of T2 in Human Serum by LC-MS/MS

Objective: To accurately measure the concentration of endogenous T2 in human serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology Summary:

-

Sample Preparation:

-

Thaw 2 mL of serum and spike with a known amount of a stable isotope-labeled internal standard (e.g., 13C6-T2)[19][20].

-

Perform protein precipitation by adding a solvent like acetonitrile[19][21]. Centrifuge to pellet the proteins.

-

Subject the supernatant to solid-phase extraction (SPE) for cleanup and concentration of the analytes[19][21].

-

Further clean the sample with a hexane (B92381) wash to remove lipids[19][20].

-

Evaporate the final eluate to dryness and reconstitute it in the initial mobile phase for LC-MS/MS analysis[22].

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer[19][22].

-

Separate T2 from its isomers and other matrix components using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and methanol/acetonitrile with formic acid)[22].

-

Detect and quantify T2 using the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity[22].

-

-

Data Analysis:

-

Generate a calibration curve using standards with known T2 concentrations.

-

Calculate the T2 concentration in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve[22].

-

References

- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) | MDPI [mdpi.com]

- 3. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]

- 5. TAAR1 - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Protective Action of 3,5-Diiodo-L-Thyronine on Cigarette Smoke-Induced Mitochondrial Dysfunction in Human Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” 3,5-diiodothyronine [frontiersin.org]

- 16. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. joe.bioscientifica.com [joe.bioscientifica.com]

- 18. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]

- 19. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

The Role of 3-Iodo-L-thyronine in Thyroid Hormone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-L-thyronine (T1AM) is an endogenous biogenic amine, structurally related to thyroid hormones, that has emerged as a crucial signaling molecule with a distinct physiological profile.[1][2] Unlike classical thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but exerts its effects through alternative pathways, primarily by activating the trace amine-associated receptor 1 (TAAR1).[1][2][3] This technical guide provides a comprehensive overview of the current understanding of T1AM's role in thyroid hormone metabolism, its physiological effects, and the experimental methodologies employed in its study. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided, and key signaling and metabolic pathways are visualized.

Introduction

This compound (T1AM) is a decarboxylated and deiodinated derivative of thyroid hormone.[4] Its discovery has opened a new avenue in understanding the complexity of thyroid hormone signaling, suggesting a rapid, non-genomic branch of action that contrasts with the classical nuclear receptor-mediated effects of T3 and T4.[4][5] T1AM has been detected in various tissues of rodents and in human blood, indicating its physiological relevance.[1][2] Pharmacological administration of T1AM elicits a unique spectrum of effects, including profound hypothermia, bradycardia, and significant metabolic shifts, highlighting its potential as a therapeutic agent.[2][4][6] This guide aims to consolidate the current knowledge on T1AM for researchers and professionals in the field.

Biosynthesis and Metabolism of this compound

The precise biosynthetic pathway of T1AM from thyroid hormones is still under investigation, but it is hypothesized to involve a series of decarboxylation and deiodination steps.[1][4] The metabolism of T1AM involves several key enzymatic processes that lead to its degradation and clearance.

Key Metabolic Pathways:

-

Oxidative deamination: T1AM is metabolized to 3-iodothyroacetic acid (TA1) by monoamine oxidases (MAO).[6][7]

-

Deiodination: T1AM can be deiodinated to thyronamine (B1227456) (T0AM).[1]

-

Conjugation: N-acetylation, sulfation, and glucuronidation are also routes of T1AM metabolism.[1]

These metabolic conversions are crucial for regulating the local and systemic concentrations of T1AM and its biological activity.

Diagram: Putative Biosynthesis and Metabolism of T1AM

Caption: Putative biosynthetic and metabolic pathways of this compound (T1AM).

Physiological Effects of this compound

Administration of exogenous T1AM has been shown to induce a range of significant physiological responses, often in opposition to the effects of classical thyroid hormones.[4][5]

Metabolic Effects:

-

Hypothermia: T1AM administration causes a rapid and dose-dependent decrease in body temperature.[2][6] This effect is not mediated by TAAR1.[1][2]

-

Bradycardia: T1AM reduces heart rate and cardiac output.[6][8]

-

Metabolic Shift: It promotes a shift from carbohydrate to lipid metabolism, leading to increased fatty acid oxidation and ketogenesis.[1][9]

-

Hyperglycemia: T1AM can increase blood glucose levels, an effect attributed to both central and peripheral actions, including inhibition of insulin (B600854) secretion and stimulation of glucagon (B607659) secretion.[1][2][6]

Neurological Effects:

-

T1AM acts as a neuromodulator in the central nervous system.[1][2]

-

Intracerebral administration has been shown to improve learning and memory, modulate sleep and feeding behavior, and decrease the pain threshold.[1][2][3]

Signaling Pathways of this compound

T1AM's biological effects are primarily mediated through its interaction with specific cell surface and intracellular targets.

Primary Receptor: Trace Amine-Associated Receptor 1 (TAAR1)

-

T1AM is a high-affinity agonist for TAAR1, a G protein-coupled receptor (GPCR).[1][2][3]

-

Activation of TAAR1 by T1AM leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3]

Other Potential Targets:

-

α2A Adrenergic Receptors: T1AM interacts with these receptors, which may contribute to its effects on insulin secretion.[1][6]

-

Mitochondria: T1AM can affect mitochondrial function, including ATP synthesis, which may be related to its hypothermic effect.[1][2]

Diagram: T1AM Signaling through TAAR1

Caption: Simplified signaling pathway of T1AM via the TAAR1 receptor.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on T1AM.

Table 1: In Vivo Effects of T1AM Administration in Rodents

| Parameter | Species | Dose and Route | Effect | Reference |

| Body Temperature | Mouse | 50 mg/kg, i.p. | Decrease from 37°C to 31°C | [6] |

| Cardiac Output | Rat (ex vivo) | 19, 25, 38 µM | 27%, 51%, and 65% decrease, respectively | [8] |

| Blood Glucose | Mouse | 50 mg/kg, i.p. | 2.5-fold increase within 2 hours | [6] |

| Respiratory Quotient | Hamster/Mouse | 50 mg/kg, i.p. | Reduction from ~0.90 to ~0.70 | [1] |

| Learning & Memory | Mouse | 0.13-4 µg/kg, i.c.v. | Dose-dependent improvement | [1] |

Table 2: In Vitro Effects and Binding Affinities of T1AM

| Parameter | System | Concentration / Affinity | Effect | Reference |

| TAAR1 Activation (EC50) | Rat TAAR1 | 14 nM | Agonist activity | [4] |

| TAAR1 Activation (EC50) | Mouse TAAR1 | 112 nM | Agonist activity | [4] |

| Mitochondrial ATP Synthase (IC50) | Isolated mitochondria | 28 µM | Inhibition of enzyme activity | [1] |

| Gluconeogenesis (EC50) | Perfused rat liver | 0.8 µM | Stimulation | [6] |

| Ketone Body Production (EC50) | Perfused rat liver | 1.1 µM | Stimulation | [6] |

Table 3: Endogenous Concentrations of T1AM

| Tissue | Species | Concentration | Reference |

| Serum | Rat | 0.3 ± 0.03 pmol/ml | [10] |

| Liver | Rat | 92.9 ± 28.5 pmol/g | [10] |

| Heart | Rat | 5.6 ± 1.5 pmol/g | [10] |

| Brain | Rat | Not specified, but higher than serum | [10] |

| Serum (Chronic Heart Failure Patients) | Human | 9.1 - 12.4 nmol/L | [11] |

| Serum (Healthy Controls) | Human | 7.3 ± 2.9 nmol/L | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on T1AM.

Protocol 1: In Vivo Administration of T1AM in Mice

Objective: To assess the physiological effects of T1AM in a murine model.

Materials:

-

This compound (T1AM)

-

Vehicle (e.g., saline, DMSO/saline mixture)

-

Male C57BL/6 mice (8-10 weeks old)

-

Rectal probe for temperature measurement

-

Glucometer

-

Metabolic cages for respiratory quotient measurement

Procedure:

-

Acclimatization: House mice under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.

-

T1AM Preparation: Dissolve T1AM in the chosen vehicle to the desired concentration.

-

Baseline Measurements: Record baseline body temperature, blood glucose (from tail vein), and place a subset of animals in metabolic cages to measure baseline oxygen consumption and carbon dioxide production.

-

Administration: Administer T1AM or vehicle via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at the desired dose.

-

Post-Administration Monitoring:

-

Body Temperature: Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 120, 240 minutes) post-injection.

-

Blood Glucose: Measure blood glucose at similar time points.

-

Metabolic Rate: Continuously monitor respiratory exchange ratio in the metabolic cages.

-

-

Data Analysis: Compare the changes in physiological parameters between the T1AM-treated and vehicle-treated groups using appropriate statistical methods.

Protocol 2: Quantification of T1AM in Tissues by LC-MS/MS

Objective: To accurately measure the endogenous levels of T1AM in biological samples.

Materials:

-

Tissue samples (e.g., liver, brain, heart)

-

Internal standard (e.g., ¹³C₆-labeled T1AM)

-

Homogenization buffer

-

Organic solvents (e.g., methanol, acetonitrile)

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw frozen tissue samples on ice.

-

Weigh a precise amount of tissue.

-

Add homogenization buffer and the internal standard.

-

Homogenize the tissue thoroughly using a mechanical homogenizer.

-

Precipitate proteins by adding a cold organic solvent (e.g., methanol).

-

Centrifuge to pellet the protein precipitate and collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute T1AM and the internal standard using an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate T1AM from other components using a suitable chromatography column and gradient.

-

Detect and quantify T1AM and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis: Calculate the concentration of T1AM in the original tissue sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Diagram: Experimental Workflow for T1AM Quantification

References

- 1. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thyroid Hormone Metabolite 3-Iodothyronamine (T1AM) Alleviates Hypoxia/Reoxygenation-Induced Cardiac Myocyte Apoptosis via Akt/FoxO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverse Agonistic Action of 3-Iodothyronamine at the Human Trace Amine-Associated Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 10. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substantial impact of 3-iodothyronamine (T1AM) on the regulations of fluorescent thermoprobe-measured cellular temperature and natriuretic peptide expression in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Presence of 3-Iodo-L-thyronine in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-thyronine (3-T1am) is an endogenous biogenic amine, structurally related to thyroid hormones. Initially considered a mere metabolite of thyroid hormone degradation, emerging evidence has established 3-T1am as a distinct signaling molecule with unique physiological effects, often contrasting with those of classical thyroid hormones (T3 and T4). This technical guide provides a comprehensive overview of the endogenous presence of 3-T1am in various tissues, the methodologies for its detection, and its primary signaling pathway. The information presented is intended to support further research into the physiological roles of 3-T1am and its potential as a therapeutic target.

Data Presentation: Quantitative Distribution of Endogenous this compound

The quantification of endogenous 3-T1am has been challenging due to its low physiological concentrations. However, advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled its detection and quantification in various tissues. The following table summarizes the reported concentrations of endogenous 3-T1am in different rat tissues.

| Tissue | Concentration (pmol/g) | Reference |

| Liver | 92.9 ± 28.5 | [1] |

| Kidney | 36.1 ± 10.4 | [2] |

| Brain | 1-90 (range) | [3] |

| Skeletal Muscle | 5.6 - 90 (range) | [1][3] |

| Heart | 5.6 ± 1.5 | [1] |

| Stomach | 5.6 ± 1.5 | [1] |

| Lung | 5.6 ± 1.5 | [1] |

| Fluid | Concentration (pmol/mL) | Reference |

| Rat Serum | 0.3 ± 0.03 | [1] |

| Human Blood | ~0.2 | [4] |

Experimental Protocols: Detection and Quantification of this compound

The accurate quantification of 3-T1am in biological matrices is predominantly achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.

Tissue Homogenization and Protein Extraction

This protocol is a composite of standard methods for tissue preparation for small molecule analysis.

-

Objective: To extract 3-T1am from tissue samples while minimizing degradation.

-

Materials:

-

Frozen tissue sample (~50-100 mg)

-

Precellys 24 homogenizer with ceramic beads

-

Lysis buffer (e.g., 80% methanol)

-

Centrifuge (refrigerated)

-

Water (LC-MS grade)

-

-

Procedure:

-

Weigh the frozen tissue and place it in a 2 mL tube containing ceramic beads.

-

Add 400 µL of ice-cold 80% methanol.

-

Homogenize the tissue using a bead-based homogenizer (e.g., Precellys 24) at high speed for 30-60 seconds. Keep samples on ice.

-

Centrifuge the homogenate at a low speed (e.g., 100 x g) at 4°C for 5 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet two more times to ensure complete extraction.

-

Pool the supernatants.

-

To the pooled supernatant, add water and chloroform to achieve a final methanol:chloroform:water ratio of 2:2:1.

-

Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to separate the aqueous and organic phases.

-

Carefully collect the upper aqueous phase containing 3-T1am.

-

Dry the aqueous phase using a vacuum centrifuge (e.g., SpeedVac) without heat.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of water/acetonitrile) for LC-MS/MS analysis.

-

HPLC-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the general parameters for the analysis of 3-T1am.

-

Objective: To separate and quantify 3-T1am in the prepared tissue extract.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

-

-

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

The gradient should be optimized to ensure good separation of 3-T1am from other matrix components.

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for 3-T1am and its stable isotope-labeled internal standard.

-

Optimize MS parameters such as collision energy and fragmentor voltage to achieve maximum sensitivity.

-

-

Quantification:

-

Create a calibration curve using known concentrations of 3-T1am standards.

-

Quantify the amount of 3-T1am in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

3-T1am exerts its effects primarily through the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[3] Activation of TAAR1 by 3-T1am initiates a signaling cascade that is distinct from that of classical thyroid hormones.

References

- 1. Tissue distribution and cardiac metabolism of 3-iodothyronamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Iodothyronamine and Derivatives: New Allies Against Metabolic Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3-Iodo-L-thyronine: A Technical Overview of its Role as a Metabolite of Triiodothyronine (T3) and Thyroxine (T4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-thyronine (T1) is a metabolite of the thyroid hormones triiodothyronine (T3) and thyroxine (T4). While T3 and T4 have well-established roles in regulating metabolism, growth, and development, the physiological significance of their metabolites, including this compound, is an area of ongoing research. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its formation from T3 and T4, analytical methodologies for its detection, and its potential biological activities.

Metabolic Pathways: Formation of this compound

The primary pathway for the metabolism of thyroid hormones is deiodination, a process catalyzed by a family of selenoenzymes known as deiodinases.[1] Three major types of deiodinases (D1, D2, and D3) are involved in the activation and inactivation of T4 and T3 by removing specific iodine atoms.[2]

The conversion of T4 and T3 leads to the formation of various metabolites, including di-iodothyronines (T2) and mono-iodothyronines (T1). While the formation of 3,3'-diiodothyronine (B1196669) (3,3'-T2) and 3,5-diiodothyronine (B1216456) (3,5-T2) is well-documented, the specific pathways leading to this compound are less characterized.[2] Theoretically, this compound can be formed through the deiodination of T3 or T2 isomers.

The following diagram illustrates the potential metabolic pathways leading to the formation of this compound from T4 and T3.

Quantitative Data

Precise quantitative data for endogenous levels of this compound in human tissues and serum are not well-established in the scientific literature. Most quantitative studies on thyroid hormone metabolites have focused on T3, T4, reverse T3 (rT3), and various di-iodothyronine isomers. However, analytical methods developed for these related compounds provide a framework for the potential quantification of this compound.

The table below summarizes typical limits of detection (LOD) and quantification (LOQ) for related thyroid hormone metabolites using advanced analytical techniques, which could be adapted for this compound analysis.

| Analyte | Method | Matrix | LOD | LOQ | Reference |

| 3-Iodo-L-tyrosine | LC-MS/MS | Plasma | ~0.03 ng/mL | ~0.1 ng/mL | [3] |

| 3,3'-Diiodo-L-thyronine (3,3'-T2) | LC-MS/MS | Human Serum | - | 253 ± 29 pmol/L (mean ± SEM) | [4] |

| 3,5-Diiodo-L-thyronine (3,5-T2) | LC-MS/MS | Human Serum | 11.5 pg/mL | 78 ± 9 pmol/L (mean ± SEM) | [5] |

| Triiodothyronine (T3) | LC-MS/MS | Human Serum | 9.1 pg/mL | - | [5] |

| Thyroxine (T4) | LC-MS/MS | Human Serum | 8.5 pg/mL | - | [5] |

Experimental Protocols

The sensitive and specific quantification of this compound in biological matrices necessitates advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of thyroid hormone metabolites in serum, which can be adapted for this compound.

Protocol: Quantification of this compound in Human Serum by LC-MS/MS

1. Sample Preparation

-

Internal Standard Spiking: To 200 µL of serum, add a known amount of a stable isotope-labeled internal standard for this compound (e.g., ¹³C₆-3-Iodo-L-thyronine). This is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile (B52724) to the serum sample to precipitate proteins. Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of thyroid hormones and their metabolites.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B), is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of thyronines.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring specific precursor-to-product ion transitions for both the analyte (this compound) and its stable isotope-labeled internal standard. This provides high selectivity and sensitivity.

-

3. Data Analysis

-

Calibration Curve: A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.

-

Quantification: The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Activity

The biological activity and specific signaling pathways of this compound are not well-elucidated. The actions of T3 are primarily mediated through its binding to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.[6] The affinity of various thyroid hormone metabolites for these receptors varies significantly. For instance, 3,5-T2 has a much lower affinity for TRs compared to T3.[7] It is plausible that this compound also has a very low affinity for these receptors, which may explain the limited research into its biological effects.

Some thyroid hormone metabolites are known to exert non-genomic effects that are independent of nuclear receptor binding and gene transcription. These rapid cellular responses are often initiated at the plasma membrane.[8] Whether this compound participates in such non-genomic signaling pathways remains an open area for investigation.

The following diagram illustrates the general signaling pathways of T3, which may provide a framework for future studies on the potential mechanisms of action of this compound.

Conclusion and Future Directions

This compound is an understudied metabolite of T3 and T4. While its formation through deiodination is plausible, specific enzymatic pathways and its physiological concentrations remain to be determined. The lack of commercially available standards and dedicated analytical methods has been a significant barrier to research in this area.

Future research should focus on:

-

Development of sensitive and specific analytical methods for the routine quantification of this compound in biological samples.

-

Elucidation of the specific deiodinase activities responsible for its production.

-

Investigation of its binding affinity to thyroid hormone receptors and other potential cellular targets.

-

Exploration of its potential biological effects , both genomic and non-genomic, to understand its physiological and pathophysiological relevance.

A deeper understanding of the complete metabolic profile of thyroid hormones, including metabolites like this compound, will provide a more comprehensive picture of thyroid hormone action and may reveal novel therapeutic targets for a variety of diseases.

References

- 1. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physiological Relevance of 3-Iodo-L-thyronine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-L-thyronine (T1AM) is an endogenous biogenic amine derived from thyroid hormone metabolism.[1] Unlike its thyroid hormone precursors, T1AM does not bind to nuclear thyroid hormone receptors but is a potent agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor.[1] This interaction triggers a cascade of physiological effects, distinct from classical thyroid hormone actions, positioning T1AM as a significant neuromodulator and metabolic regulator. Its discovery has opened new avenues for understanding thyroid hormone signaling and has presented novel therapeutic possibilities for a range of conditions, including metabolic and neurological disorders. This guide provides a comprehensive overview of the physiological relevance of T1AM, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its signaling pathways.

Introduction

This compound (T1AM) is a naturally occurring derivative of thyroid hormone.[2] It is considered a trace amine and acts as an endogenous agonist at the trace amine-associated receptor 1 (TAAR1).[2] The identification of T1AM and its unique pharmacological profile have expanded the understanding of thyroid hormone signaling beyond the classical genomic pathways mediated by nuclear receptors. T1AM's actions are rapid and primarily mediated through membrane-bound receptors, influencing a variety of physiological processes including metabolism, cardiac function, and neurotransmission.[1][3]

Mechanism of Action and Signaling Pathways

The primary molecular target of T1AM is the trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor expressed in various tissues, including the brain, pancreas, stomach, and immune cells.[2]

TAAR1-Mediated Signaling

Activation of TAAR1 by T1AM predominantly leads to the stimulation of the Gs/adenylyl cyclase pathway, resulting in a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, mediating many of T1AM's cellular effects.[3]

In dopaminergic neurons, T1AM-induced TAAR1 activation leads to the phosphorylation of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis.[2][3] This effect is mediated by both PKA and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2][3]

Interaction with Other Receptors

Beyond TAAR1, T1AM has been shown to interact with other receptor systems, although with lower affinity. These include α2A adrenergic receptors and serotonin (B10506) 1b (5-HT1b) receptors.[1][4][5] At the 5-HT1b receptor, T1AM can induce Gi/o signaling, leading to a reduction in cAMP accumulation.[4][5] This suggests that T1AM may exhibit biased agonism, selectively activating certain signaling pathways at different receptors.[4][5]

Quantitative Data

The physiological effects of T1AM are dose-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Receptor Binding and Functional Activity of this compound

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| TAAR1 | Rat | cAMP Production | EC50 | 14 nM | [1] |

| TAAR1 | Mouse | cAMP Production | EC50 | 112 nM | [1] |

| 5-HT1b | Human | Gi/o Signaling | Concentration for effect | 10 µM | [4][5] |

Table 2: Physiological Effects of Exogenous this compound Administration in Rodents

| Effect | Species | Dose | Route of Administration | Outcome | Reference |

| Body Temperature | Mouse | 50 mg/kg | Intraperitoneal | Rapid and profound hypothermia | [3] |

| Cardiac Output | Rat | 0.1-10 µM | Isolated Heart Perfusion | Negative inotropic effect, decreased cardiac output | [3] |

| Blood Glucose | Mouse | 50 mg/kg | Intraperitoneal | Hyperglycemia | [1] |

| Insulin (B600854) Secretion | Rat | Intracerebral Infusion | Inhibited | [1] | |

| Glucagon Secretion | Rat | Intracerebral Infusion | Stimulated | [1] |

Experimental Protocols

This section provides an overview of methodologies used in key experiments to elucidate the physiological relevance of T1AM.

Radiometric Assay for Deiodinase Activity

This protocol is a generalized procedure for measuring the activity of deiodinase enzymes, which are involved in the metabolism of thyroid hormones and their derivatives.

-

Objective: To quantify the rate of conversion of a radiolabeled iodothyronine substrate to its deiodinated products.

-

Materials:

-

Tissue homogenates or microsomal fractions.

-

Radiolabeled substrate (e.g., [125I]T3).

-

Incubation Buffer (e.g., 100 mM Phosphate buffer, pH 7.4, with 1 mM EDTA and 10 mM DTT).

-

Stop Solution (e.g., ice-cold ethanol).

-

Chromatography system (e.g., Sephadex LH-20).

-

-

Methodology:

-

Incubate tissue homogenates with the radiolabeled substrate in the incubation buffer at 37°C.

-

Stop the reaction by adding the stop solution.

-

Separate the substrate from the deiodinated products using chromatography.

-

Quantify the radioactivity in the different fractions to determine the enzyme activity.

-

cAMP Accumulation Assay

This protocol measures the activation of Gs-coupled receptors like TAAR1.

-

Objective: To quantify the intracellular accumulation of cAMP in response to receptor stimulation.

-

Materials:

-

HEK293 cells transfected with the receptor of interest (e.g., TAAR1).

-

Stimulation buffer.

-

Agonist (e.g., this compound).

-

cAMP assay kit (e.g., AlphaScreen).

-

-

Methodology:

-

Culture transfected HEK293 cells in appropriate plates.

-

Stimulate the cells with the agonist at various concentrations.

-

Lyse the cells to release intracellular cAMP.

-